Methyl 2-acetylthiazole-5-carboxylate
Overview
Description
Methyl 2-acetylthiazole-5-carboxylate is a heterocyclic compound with the molecular formula C7H7NO3S. It is characterized by a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by Methyl 2-acetylthiazole-5-carboxylate are currently unknown . Future studies could provide insights into the pathways affected by this compound and their downstream effects.
Pharmacokinetics
It has been suggested that the compound has high gastrointestinal absorption . The impact of these properties on the bioavailability of this compound is yet to be determined.
Biochemical Analysis
Biochemical Properties
Methyl 2-acetylthiazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. This interaction can lead to the formation of reactive metabolites that may have biological effects .
Additionally, this compound can interact with proteins involved in cellular signaling pathways, such as kinases and phosphatases. These interactions can modulate the phosphorylation state of target proteins, thereby affecting their activity and function .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis .
In addition, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins. This can result in the upregulation or downregulation of specific genes, thereby influencing cellular processes such as metabolism, growth, and immune response .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key steps. First, it binds to specific biomolecules, such as enzymes and receptors, through non-covalent interactions. This binding can lead to conformational changes in the target biomolecule, affecting its activity and function .
This compound can also inhibit or activate enzymes by binding to their active sites. This can result in the modulation of enzymatic activity, leading to changes in metabolic pathways and cellular processes. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its biological activity. For example, it may degrade into other metabolites that have different biological effects. Long-term studies have shown that this compound can have sustained effects on cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, it may have beneficial effects, such as antimicrobial or anticancer activity. At high doses, it can exhibit toxic or adverse effects, such as cytotoxicity or organ damage. Threshold effects have been observed, where the biological activity of the compound changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can also affect the metabolism of other biomolecules, such as lipids and carbohydrates, by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound in different cellular compartments. For example, it may be transported into the nucleus, where it can interact with transcription factors and other regulatory proteins .
Subcellular Localization
This compound can localize to specific subcellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum. This localization can be influenced by targeting signals or post-translational modifications that direct the compound to specific organelles. The subcellular localization of this compound can affect its activity and function, as it may interact with different biomolecules in different compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-acetylthiazole-5-carboxylate can be synthesized through a one-pot procedure involving commercially available starting materials. The synthesis typically involves the reaction of ethyl acetoacetate, N-bromosuccinimide, and thiourea or its N-substituted derivatives under mild reaction conditions. This method is preferred over traditional two-step reactions due to its efficiency and higher yields .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high purity and yield. The compound is then purified and packaged for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-acetylthiazole-5-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the C-2 and C-5 positions of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include various substituted thiazole derivatives, which have applications in pharmaceuticals and agrochemicals.
Scientific Research Applications
Methyl 2-acetylthiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, fungicides, and other industrial chemicals.
Comparison with Similar Compounds
Methyl 2-acetylthiazole-5-carboxylate can be compared with other thiazole derivatives, such as:
- Ethyl 2-acetylthiazole-5-carboxylate
- Methyl 2-aminothiazole-5-carboxylate
- Methyl 2-benzylthiazole-5-carboxylate
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activities. This compound is unique due to its specific acetyl and carboxylate groups, which confer distinct properties and applications .
Properties
IUPAC Name |
methyl 2-acetyl-1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3S/c1-4(9)6-8-3-5(12-6)7(10)11-2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQHBNUKAZKLMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=C(S1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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